molecular formula C7H8N2O B15300062 2H,3H-furo[2,3-c]pyridin-5-amine

2H,3H-furo[2,3-c]pyridin-5-amine

Cat. No.: B15300062
M. Wt: 136.15 g/mol
InChI Key: MVJTYJFCNFQDSJ-UHFFFAOYSA-N
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Description

2H,3H-furo[2,3-c]pyridin-5-amine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and immunology research. It features a dihydrofuran ring fused to a pyridine ring bearing an amine functional group, with a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol . This compound is a key scaffold within a class of molecules known as furo[2,3-c]pyridines, which have been identified as a novel chemotype of Toll-like Receptor 8 (TLR8) agonists . Research indicates that these compounds can activate TLR8-dependent NF-κB signaling, and in immunization studies, the most active analogue demonstrated prominent adjuvant effects . Notably, certain furo[2,3-c]pyridines show a promising profile of strong adjuvantic activity without inducing proinflammatory cytokines, suggesting a potential for reduced reactogenicity . Beyond immunology, related furopyridine derivatives are also explored in other therapeutic areas, such as oncology, for their potential as inhibitors of kinases like CDK2 . The product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9)

InChI Key

MVJTYJFCNFQDSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine typically involves multi-step processes. One common method starts with the preparation of a suitable precursor, such as a substituted pyridine derivative. This precursor undergoes cyclization reactions to form the fused ring system. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .

Industrial Production Methods

While specific industrial production methods for 2H,3H-furo[2,3-c]pyridin-5-amine are not extensively documented, the general approach involves optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or furan rings.

Scientific Research Applications

2H,3H-furo[2,3-c]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This disruption can lead to altered cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Structure Molecular Weight (g/mol) Key Targets/Activities Key Differences
2H,3H-Furo[2,3-c]pyridin-5-amine Furo[2,3-c]pyridine core 136.15 Limited data; potential ion channel modulation Furan-oxygen enhances electron density .
Ambocarb (Tetrahydroindolo[2,3-c]quinolinone) Indoloquinolinone core ~300 (estimated) DYRK1A kinase inhibition Larger fused system; nitrogen-rich core enhances kinase binding .
5-Fluoro-3-iodopyridin-2-amine Halogenated pyridine 238.03 N/A (building block for Suzuki coupling) Halogens enable cross-coupling reactions .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Pyrrolopyridine core 147.18 Not fully characterized; R&D applications Pyrrole nitrogen alters π-stacking potential .
5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine Imidazopyridine with thioether 311.19 N/A (structural complexity for drug discovery) Sulfur and imidazole enhance hydrophobicity .
2-Phenyl-2H-1,2,3-triazolo[4,5-b]pyridin-5-amine Triazolopyridine core 211.22 N/A (photolabile intermediates) Triazole ring introduces metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Substitution Effects: Furan vs. Halogenation: Halogenated pyridines (e.g., 5-fluoro-3-iodopyridin-2-amine) are preferred for cross-coupling reactions but may reduce bioavailability due to increased molecular weight . Fused Systems: Ambocarb’s indoloquinolinone scaffold exhibits potent DYRK1A inhibition, attributed to its planar, nitrogen-rich core, which is absent in the smaller furopyridine system .

Physicochemical and Pharmacokinetic Properties

Property 2H,3H-Furo[2,3-c]pyridin-5-amine Ambocarb 5-Fluoro-3-iodopyridin-2-amine
LogP ~1.2 (estimated) ~3.5 (lipophilic) ~2.8 (moderate lipophilicity)
Solubility (aq.) Low; improved as hydrochloride Low Very low
Metabolic Stability Unstudied Moderate (CYP450 metabolism) High (halogens resist oxidation)

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2H,3H-furo[2,3-c]pyridin-5-amine, and how can reaction conditions be optimized?

  • Methodology : A MgI₂-catalyzed annulation between donor-acceptor cyclopropanes and aziridine derivatives (e.g., N-tosylaziridinedicarboxylate) is a validated route . Key parameters include:

  • Catalyst loading (5–10 mol% MgI₂).
  • Solvent choice (e.g., dichloromethane or acetonitrile).
  • Temperature control (room temperature to 60°C).
    • Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (reported up to 78% in model systems). Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. How can researchers confirm the structural integrity of 2H,3H-furo[2,3-c]pyridin-5-amine post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., density functional theory, DFT) to verify fused-ring geometry and amine proton environments .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 149.1 for C₇H₈N₂O) .
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (limited data available; prioritize computational validation).

Q. What are the common reactivity patterns of 2H,3H-furo[2,3-c]pyridin-5-amine under acidic or basic conditions?

  • Reactivity Profile :

  • Acidic Conditions : Protonation at the pyridine nitrogen enhances electrophilicity, enabling substitution at the 5-amine position.
  • Basic Conditions : Deprotonation of the amine group facilitates nucleophilic aromatic substitution (e.g., alkylation or acylation).
    • Caution : Monitor for ring-opening reactions under strong acids/bases due to strain in the fused furopyridine system .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of 2H,3H-furo[2,3-c]pyridin-5-amine synthesis?

  • Mechanistic Insights :

  • DFT studies reveal that MgI₂ catalyzes cyclopropane ring-opening via Lewis acid activation , followed by stereoselective annulation with aziridine .
  • Transition-state analysis predicts the formation of a quaternary carbon center with >90% enantiomeric excess under optimized conditions.
    • Validation : Compare computed activation energies with experimental kinetic data to refine catalytic models.

Q. What strategies resolve contradictions in reported biological activity data for furopyridine derivatives?

  • Data Analysis Framework :

  • Structural Comparisons : Use analogs (e.g., 6-methyl-pyrrolo[2,3-c]pyridin-5-one) to identify substituent effects on bioactivity .
  • Assay Standardization : Control variables (e.g., cell lines, solvent concentrations) when testing inhibition of kinases or GPCRs.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to validate target engagement .

Q. How do stereochemical variations in furopyridine derivatives impact their pharmacokinetic properties?

  • Case Study :

  • Stereocenter Stability : Racemization at the fused-ring junction (e.g., 2H vs. 3H configurations) alters metabolic clearance in hepatic microsomal assays .
  • Permeability : LogP calculations (e.g., using MarvinSketch) correlate with Caco-2 cell monolayer penetration rates.
    • Experimental Design : Synthesize enantiopure analogs via chiral HPLC and compare ADMET profiles .

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